Rollinecin A
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Overview
Description
These compounds are waxy derivatives of fatty acids, typically containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha,beta-unsaturated-gamma-lactone . Rollinecin A has been identified in various biological studies and is known for its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rollinecin A involves multiple steps, starting from basic organic compounds. The synthetic route typically includes the formation of the lactone ring, followed by the addition of the fatty acid chain. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in synthetic chemistry have made it possible to produce this compound in laboratory settings for research purposes .
Chemical Reactions Analysis
Types of Reactions
Rollinecin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Rollinecin A involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have shown that it may affect mitochondrial function and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Rollinecin A is unique among annonaceous acetogenins due to its specific chemical structure and biological activities. Similar compounds include:
Annonacin: Another acetogenin with similar biological activities but different chemical structure.
Bullatacin: Known for its potent anticancer properties, similar to this compound.
Squamocin: Another member of the annonaceous acetogenins with distinct chemical properties
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
177861-02-8 |
---|---|
Molecular Formula |
C37H68O7 |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
(2S)-2-methyl-4-[(2R,12R,15R)-2,12,15-trihydroxy-15-[(5R)-5-[(1S)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-13-16-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-14-11-10-12-15-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33-,34+,35+,36?/m0/s1 |
InChI Key |
XNZJLZFJXAKNCP-BVBFTAESSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@H]1CCC(O1)[C@@H](CC[C@@H](CCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Synonyms |
rollinecin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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